molecular formula C14H16Cl2N6 B12328082 N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine

N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine

Cat. No.: B12328082
M. Wt: 339.2 g/mol
InChI Key: WVSFATTZKUQWAL-UHFFFAOYSA-N
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Description

N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is a chemical compound characterized by the presence of two 6-chloro-pyrimidin-4-yl groups attached to a cyclohexane-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 6-chloro-pyrimidine-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro groups in the pyrimidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various functionalized pyrimidine derivatives.

Scientific Research Applications

N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The chloro-pyrimidine groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is unique due to its cyclohexane-1,4-diamine core, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H16Cl2N6

Molecular Weight

339.2 g/mol

IUPAC Name

1-N,4-N-bis(6-chloropyrimidin-4-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C14H16Cl2N6/c15-11-5-13(19-7-17-11)21-9-1-2-10(4-3-9)22-14-6-12(16)18-8-20-14/h5-10H,1-4H2,(H,17,19,21)(H,18,20,22)

InChI Key

WVSFATTZKUQWAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC(=NC=N2)Cl)NC3=CC(=NC=N3)Cl

Origin of Product

United States

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